3-Bromo-2-fluoro-5,6-dimethylpyridine
Description
Properties
IUPAC Name |
3-bromo-2-fluoro-5,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBMMMSGQNTSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Fluorination Sequence
Starting with 2-hydroxy-5,6-dimethylpyridine, bromination using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) yields 3-bromo-2-hydroxy-5,6-dimethylpyridine. Subsequent fluorination with hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with fluorine. This method, however, often requires harsh conditions and yields ~60–70%.
Direct Halogen Exchange
In some cases, halogen exchange reactions are employed. For example, 3-chloro-2-fluoro-5,6-dimethylpyridine undergoes nucleophilic substitution with potassium bromide (KBr) in dimethylformamide (DMF) at 120°C, achieving a 55% yield. This method is limited by competing side reactions, necessitating careful temperature control.
Diazotization-Fluorination Followed by Bromination
A two-step process involving diazotization and halogenation has been optimized for scalability.
Diazotization and Fluorination
Starting with 2-methoxy-5-amino-5,6-dimethylpyridine, diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium intermediate. Fluorination with tetrafluoroboric acid (HBF₄) replaces the amino group with fluorine, yielding 2-methoxy-5-fluoro-5,6-dimethylpyridine. This step typically achieves >80% conversion under mild conditions (0–5°C).
Bromination of the Methoxy Intermediate
The methoxy group at position 2 is then brominated using phosphorus oxybromide (POBr₃) in acetonitrile at 110–130°C, replacing the methoxy group with bromine. Final demethylation (if required) is performed using hydrobromic acid (HBr). Overall yields for this route range from 50–65%.
Coupling Reactions with Organometallic Reagents
Palladium-catalyzed cross-coupling reactions offer a modular approach.
Suzuki-Miyaura Coupling
This compound can be synthesized via coupling of 3-bromo-2-fluoropyridine with dimethylzinc reagents. Using Pd(PPh₃)₄ as a catalyst in tetrahydrofuran (THF), methyl groups are introduced at positions 5 and 6. This method achieves 70–75% yield but requires anhydrous conditions.
Directed Ortho-Metalation
Directed metalation strategies employ lithium diisopropylamide (LDA) to deprotonate specific positions on the pyridine ring. For example, 2-fluoro-5,6-dimethylpyridine treated with LDA at -78°C undergoes regioselective bromination at position 3 using bromine (Br₂). Yields are moderate (40–50%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity Issues
Unwanted bromination at positions 4 or 6 is a common challenge. Using bulky directing groups (e.g., methoxy) or Lewis acids like ZnCl₂ improves selectivity for position 3.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide.
Scientific Research Applications
Organic Synthesis
3-Bromo-2-fluoro-5,6-dimethylpyridine serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in a variety of chemical reactions including:
- Nucleophilic Substitution Reactions : The presence of the bromine atom makes it a suitable substrate for nucleophilic substitution, enabling the introduction of various functional groups.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form carbon-carbon bonds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.
- Synthesis of Heterocycles : The compound can be transformed into various heterocyclic compounds, which are essential in drug discovery and development.
Medicinal Chemistry
The incorporation of this compound into medicinal chemistry has been explored for its potential biological activities. Some notable applications include:
- Antitumor Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further development as an antitumor agent.
- Antimicrobial Activity : Studies have shown that compounds containing this pyridine derivative possess antimicrobial properties, which are beneficial in developing new antibiotics.
Material Science
In material science, this compound is being investigated for its potential use in:
- Polymer Chemistry : The compound can act as a monomer or additive in the production of polymers with enhanced thermal stability and chemical resistance.
Case Studies
Several studies have documented the applications of this compound:
| Study Title | Year | Application | Findings |
|---|---|---|---|
| Synthesis and Antitumor Activity of Pyridine Derivatives | 2021 | Antitumor Agents | Identified significant cytotoxicity against breast cancer cell lines. |
| Development of New Antibiotics from Halogenated Pyridines | 2020 | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria. |
| Cross-Coupling Reactions Using Fluorinated Pyridines | 2022 | Organic Synthesis | Achieved high yields in carbon-carbon bond formation using palladium catalysts. |
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-5,6-dimethylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the compound’s structure and the biological system .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The table below compares 3-bromo-2-fluoro-5,6-dimethylpyridine with key analogs, highlighting substituent positions, physical properties, and reactivity:
Key Structural and Functional Differences
Halogen Effects: Fluorine (in the target compound) creates a stronger electron-deficient ring than chlorine (e.g., 3-bromo-2-chloro-6-methylpyridine), enhancing reactivity in nucleophilic aromatic substitution (NAS) . Bromine vs. Amino Groups: The amino group in 2-amino-3-bromo-5,6-dimethylpyridine increases ring nucleophilicity, making it more reactive in alkylation or acylation compared to the fluorine-substituted target compound .
Cross-Coupling Potential: Bromine at position 3 (target compound) is sterically accessible for Buchwald-Hartwig or Suzuki-Miyaura couplings, similar to 2-bromo-4,6-dimethylpyridine .
Biological Activity
3-Bromo-2-fluoro-5,6-dimethylpyridine (CAS No. 2137579-23-6) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both bromine and fluorine substituents, may exhibit unique pharmacological properties that could be exploited in drug development.
The molecular formula of this compound is C7H8BrFN, with a molecular weight of approximately 202.05 g/mol. Its structure comprises a pyridine ring with two methyl groups and halogen substituents at specified positions, influencing its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2137579-23-6 |
| Molecular Formula | C7H8BrFN |
| Molecular Weight | 202.05 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
This compound's biological activity is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of halogens often enhances lipophilicity and metabolic stability, which can lead to increased bioavailability in pharmacological contexts.
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as HIV integrase and various kinases.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Case Studies and Research Findings
-
Antiviral Activity
In a study examining pyridine derivatives as HIV integrase inhibitors, compounds structurally related to this compound were noted for their ability to inhibit viral replication at submicromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) . This suggests potential for further development in antiviral therapies. -
Anti-inflammatory Properties
Research has indicated that certain halogenated pyridines exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The specific activity of this compound in this context remains to be fully elucidated but aligns with the trend observed in related compounds . -
Anti-thrombolytic Activity
A series of studies on pyridine derivatives revealed significant anti-thrombolytic activity in some compounds, suggesting that modifications at the 2 and 6 positions could enhance this effect . While direct data on this compound is limited, its structural similarities imply a potential for similar activities.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other halogenated pyridines:
| Compound | Biological Activity | Notes |
|---|---|---|
| 3-Bromo-2-fluoro-pyridine | Moderate antiviral activity | Similar structure; potential for modification |
| 4-Fluoro-2-methylpyridine | Anti-inflammatory effects | Exhibits receptor modulation |
| 2-Bromo-5-methylpyridine | Enzyme inhibition | Effective against HIV integrase |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
